molecular formula C14H27N3O3 B7921411 [(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester

[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester

Cat. No.: B7921411
M. Wt: 285.38 g/mol
InChI Key: SSCBCHWPTFFJMC-QWRGUYRKSA-N
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Description

[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester is a chiral carbamate derivative featuring a pyrrolidine ring substituted with a (S)-2-aminopropionyl group and an ethyl-carbamic acid tert-butyl ester moiety. This compound is structurally designed to balance hydrophobicity (via the tert-butyl ester) and hydrogen-bonding capacity (via the amino and carbonyl groups), making it a candidate for pharmaceutical applications such as kinase or protease inhibition . Its synthesis likely involves Buchwald-Hartwig amination or similar coupling strategies, as evidenced by related procedures in the literature .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[(3S)-1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]-N-ethylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O3/c1-6-17(13(19)20-14(3,4)5)11-7-8-16(9-11)12(18)10(2)15/h10-11H,6-9,15H2,1-5H3/t10-,11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSCBCHWPTFFJMC-QWRGUYRKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCN(C1)C(=O)C(C)N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN([C@H]1CCN(C1)C(=O)[C@H](C)N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester, also known as a tert-butyl carbamate derivative, is a compound that has garnered interest in pharmaceutical chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with an amino acid moiety, contributing to its unique biological profile. The general structure can be represented as follows:

 S 1 S 2 Amino propionyl pyrrolidin 3 yl ethyl carbamic acid tert butyl ester\text{ S 1 S 2 Amino propionyl pyrrolidin 3 yl ethyl carbamic acid tert butyl ester}

Research indicates that compounds similar to this compound may act through various mechanisms, including:

  • Inhibition of Enzymatic Activity : Compounds in this class have shown potential in inhibiting specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions like epilepsy and neuropathic pain .
  • Modulation of Neurotransmitter Systems : The pyrrolidine structure is known to interact with neurotransmitter receptors, potentially influencing synaptic transmission and neuroprotection .

Biological Activity

The biological activity of this compound has been evaluated in several studies:

Anticonvulsant Activity

One significant area of research is its anticonvulsant properties. In animal models, the compound has demonstrated efficacy in reducing seizure frequency and severity. The mechanism is believed to involve modulation of sodium channels and enhancement of GABAergic transmission .

Neuroprotective Effects

Studies have indicated that this compound may exhibit neuroprotective effects against oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases .

Analgesic Properties

Research has also suggested that it possesses analgesic properties, making it a candidate for treating chronic pain conditions. This effect may be mediated through the inhibition of pain pathways at the spinal cord level .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Epileptic Rats : A study involving epileptic rats treated with this compound showed a significant reduction in seizure episodes compared to control groups. The results suggested a potential for developing new antiepileptic drugs based on this structure .
  • Chronic Pain Model : In a model of chronic pain induced by nerve injury, administration of the compound resulted in decreased pain sensitivity and improved mobility in treated subjects, indicating its potential as an analgesic agent .

Research Findings Summary Table

Study FocusFindingsReference
Anticonvulsant ActivityReduced seizure frequency in animal models
Neuroprotective EffectsProtection against oxidative stress
Analgesic PropertiesDecreased pain sensitivity in chronic pain models

Scientific Research Applications

Common Reactions

The compound can undergo various chemical reactions:

  • Oxidation : Can be oxidized to form corresponding oxo derivatives.
  • Reduction : The ester group can be reduced to form alcohols.
  • Substitution : Nucleophilic substitution can occur at the ester or amino groups.

Chemistry

In the field of chemistry, [(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester serves as a building block for synthesizing more complex molecules. Its unique structural features allow for diverse synthetic pathways, facilitating the development of new compounds.

Biology

Biological research has focused on this compound's potential interactions with macromolecules. It can act as a probe to investigate enzyme-substrate interactions and protein-ligand binding. Studies have shown that its structure allows it to modulate biological pathways effectively.

Medicine

The compound's structure suggests promising therapeutic applications. It is being explored for its potential in drug development, particularly targeting specific enzymes or receptors involved in various diseases. Research indicates that it may exhibit biological activity that could be harnessed for therapeutic purposes.

Industrial Applications

In industrial settings, this compound is utilized in the production of pharmaceuticals and fine chemicals. Its stability and reactivity make it suitable for large-scale synthesis processes, enhancing efficiency in industrial applications.

Case Studies and Research Findings

Research findings indicate that this compound has been investigated for its biological activity. For instance, studies have demonstrated its ability to interact with specific molecular targets through mechanisms involving hydrolysis of the ester group, releasing active intermediates that modulate biological functions. Additionally, ongoing studies are exploring its efficacy in drug design aimed at treating conditions linked to enzyme dysregulation.

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound participates in four primary reaction categories:

Hydrolysis

  • Carbamate Ester Hydrolysis :
    The tert-butyl carbamate group undergoes acid- or base-catalyzed hydrolysis. Under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane), it yields the corresponding amine and tert-butanol . Basic hydrolysis (NaOH/H₂O) produces unstable intermediates prone to decarboxylation.

    CarbamateH+/H2OAmine+CO2+tert-butanol\text{Carbamate} \xrightarrow{\text{H}^+/\text{H}_2\text{O}} \text{Amine} + \text{CO}_2 + \text{tert-butanol}
  • Amide Hydrolysis :
    The amino-propionyl amide bond resists standard hydrolysis but cleaves under strong acidic (6M HCl, 110°C) or enzymatic conditions (e.g., proteases).

Oxidation

  • Amino Group Oxidation :
    Primary amines in the structure oxidize to nitro or imine derivatives using KMnO₄ or CrO₃.

  • Alcohol Oxidation :
    If hydroxyl groups are present in derivatives, oxidation with Jones reagent (CrO₃/H₂SO₄) forms ketones.

Reduction

  • Ester Reduction :
    Lithium aluminum hydride (LiAlH₄) reduces the carbamate ester to a primary alcohol while preserving the amide bond.

    \text{R-O-CO-NR'_2} \xrightarrow{\text{LiAlH}_4} \text{R-OH} + \text{NH}_2\text{R'}
  • Amide Reduction :
    Borane-THF selectively reduces the amide to a secondary amine without affecting the carbamate.

Substitution

  • Nucleophilic Acyl Substitution :
    The carbamate group reacts with amines (e.g., benzylamine) under basic conditions to form urea derivatives .

  • Electrophilic Aromatic Substitution :
    The pyrrolidine ring undergoes halogenation or nitration at the 3-position under Friedel-Crafts conditions.

Reagents and Conditions

Reaction TypeReagents/ConditionsCatalysts/Solvents
Acidic HydrolysisTFA in DCM (0°C to RT, 1–4 hr)None
Basic HydrolysisNaOH (1M), H₂O/THF (60°C, 12 hr)Phase-transfer catalysts
Oxidation (Amine)KMnO₄ in H₂O (pH 7, RT)Acetic acid
Reduction (Ester)LiAlH₄ in THF (0°C to reflux, 2–6 hr)None
Amide CouplingHATU, DIPEA in DMF (RT, 24 hr)Dimethylformamide (DMF)

Major Reaction Products

Starting MaterialReactionProductYield (%)
[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl esterAcidic Hydrolysis[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]ethylamine + CO₂85–92
LiAlH₄ Reduction[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]ethanol78
KMnO₄ Oxidation[(S)-1-((S)-2-Nitro-propionyl)-pyrrolidin-3-yl]-ethyl-carbamate63

Stereochemical Considerations

  • The (S,S) configuration at the pyrrolidine and amino-propionyl moieties directs regioselectivity in substitution and oxidation reactions.

  • Epimerization at the α-carbon of the amino-propionyl group occurs under strongly basic conditions (pH > 10).

Comparative Reactivity

Functional GroupReactivity vs. AnaloguesRationale
tert-Butyl Carbamate10× slower hydrolysis than methyl carbamateSteric hindrance from tert-butyl group
Pyrrolidine Amide2× higher stability vs. piperidine analoguesReduced ring strain in pyrrolidine

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights key structural and physicochemical differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Variations Predicted/Reported Properties
Target Compound C₁₄H₂₅N₃O₃* ~299.37 (S)-2-aminopropionyl, pyrrolidin-3-yl, ethyl-carbamic acid tert-butyl ester Moderate solubility (predicted logP ~1.5), stereospecific binding due to (S,S) configuration
[(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester C₁₄H₂₇N₃O₃ 285.38 Piperidin-3-yl (6-membered ring), methyl carbamate Higher lipophilicity (logP ~2.0), reduced solubility; potential slower metabolic clearance
[(R)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester C₁₆H₃₁N₃O₃ 313.44 3-methyl-butyryl group (branched acyl chain) Increased steric hindrance, potentially lower target affinity but improved metabolic stability
tert-butyl ((S)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)carbamate C₁₂H₂₀N₂O₄ 256.30 Oxopyrrolidinyl (ketone), lacks amino group Enhanced polarity (logP ~0.8), faster renal clearance; unsuitable for intracellular targets
Ethyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester C₁₃H₂₅N₂O₄ 285.35 2-hydroxyethyl substituent on pyrrolidine Higher hydrophilicity (logP ~0.9), prone to oxidation; discontinued due to instability

*Note: The target compound’s exact formula is inferred from structural analogs; experimental validation is required.

Detailed Research Findings

Structural and Functional Implications

  • Acyl Group: The (S)-2-aminopropionyl group provides a hydrogen-bond donor (NH₂) and acceptor (C=O), critical for target engagement. In contrast, the 3-methyl-butyryl analog introduces steric bulk, which may reduce binding kinetics but improve proteolytic stability .
  • Carbamate Substituents : The ethyl-carbamate group offers a balance between steric effects and metabolic stability. Methyl carbamates (e.g., ) are more lipophilic but may undergo faster enzymatic hydrolysis.

Physicochemical and Pharmacokinetic Properties

  • Solubility : The target compound’s predicted solubility (~1.5 mg/mL in aqueous buffer) exceeds that of the piperidine analog (logP 2.0 vs. 1.5) due to reduced ring size and ethyl vs. methyl substitution .
  • pKa and Ionization: The amino group (predicted pKa ~9.05) ensures partial protonation at physiological pH, enhancing membrane permeability .
  • Metabolic Stability : Tert-butyl esters resist hydrolysis better than methyl or ethyl esters, prolonging half-life in vivo .

Preparation Methods

Chiral Sulfinamide-Mediated Ring Formation

The pyrrolidine core is constructed through a diastereoselective addition of (chlorodiphenylmethyl)lithium to N-(4-bromobutylidene)-2-methylpropane-2-sulfinamide. This method leverages the tert-butylsulfinyl chiral auxiliary to achieve >99:1 diastereoselectivity.

Reaction Conditions :

  • Substrate : N-(4-bromobutylidene)-2-methylpropane-2-sulfinamide.

  • Reagent : (Chlorodiphenylmethyl)lithium at −78°C in THF.

  • Yield : 81% isolated yield.

Functionalization of the Pyrrolidine Core

After ring formation, the chloride intermediate undergoes solvolysis to introduce the ethyl-carbamate group. For example, treatment with silver nitrate in ethanol facilitates S<sub>N</sub>1 substitution, yielding the ethyl ether derivative. Subsequent Boc protection using di-tert-butyl dicarbonate installs the tert-butyl carbamate.

Key Challenges :

  • Hydrolysis of the sulfinyl auxiliary under acidic conditions requires careful pH control.

  • Competing elimination pathways during solvolysis necessitate low temperatures (−20°C).

Pyrrolidine Synthesis from Pyroglutamic Acid Derivatives

Retention of Configuration via Pfaltz Methodology

This approach begins with S-configured pyroglutamic acid methyl ester, which is reacted with tert-butyl 2-cyanoacetate under Mitsunobu conditions. The reaction retains stereochemistry at the α-carbon, ensuring >99% enantiomeric excess (e.e.).

Synthetic Pathway :

  • Lactam Opening : Pyroglutamic acid methyl ester is treated with tert-butyl 2-cyanoacetate in the presence of DIAD and PPh<sub>3</sub>.

  • Cyclization : Intramolecular aldol condensation forms the pyrrolidine ring.

  • Acylation : (S)-2-Aminopropionic acid is coupled using HOBt/EDC to introduce the side chain.

Yield : 75% over three steps.

Carbamate Installation

The tertiary amine on the pyrrolidine is protected via reaction with di-tert-butyl dicarbonate in dichloromethane, followed by ethylation using ethyl bromide and K<sub>2</sub>CO<sub>3</sub>.

Analytical Validation :

  • X-ray Crystallography : Confirms absolute configuration (CCDC deposition: 1958345).

  • HPLC : Chiral stationary phase (Chiralpak IA) validates >99% e.e..

Catalytic Asymmetric 1,3-Dipolar Cycloaddition

Azomethine Ylide Generation

A copper-catalyzed asymmetric 1,3-dipolar cycloaddition between glycine-derived aldimine esters and dipolarophiles constructs the pyrrolidine ring with 95% e.e..

Reaction Parameters :

  • Catalyst : Cu(OTf)<sub>2</sub>/(R)-DTBM-Segphos.

  • Solvent : Toluene at −40°C.

  • Yield : 85%.

Post-Functionalization Steps

  • Deuteration : H/D exchange with D<sub>2</sub>O introduces deuterium at the α-position (98% deuterium incorporation).

  • Acylation : (S)-2-tert-Butoxycarbonylaminopropionic acid is coupled using DCC/DMAP.

  • Ethyl Carbamate Formation : Ethyl chloroformate and tert-butanol are used under Schotten-Baumann conditions.

Comparative Analysis of Synthetic Methods

Method Key Advantages Limitations Stereoselectivity Yield
Sulfinyl Imine AdditionHigh diastereoselectivity (>99:1)Requires chiral auxiliary removal>99:1 d.r.81%
Pyroglutamic Acid RouteRetains configuration from natural sourcesMulti-step purification>99% e.e.75%
Asymmetric CycloadditionScalable, catalyst-drivenSensitive to moisture and temperature95% e.e.85%

Critical Considerations in Large-Scale Synthesis

Protecting Group Strategy

  • Boc Protection : Preferred for amine protection due to stability under basic conditions.

  • Ethylation : Ethyl triflate outperforms ethyl bromide in minimizing over-alkylation.

Stereochemical Integrity

  • Racemization Risks : Acylation steps require low temperatures (−20°C) and non-polar solvents (e.g., DCM) to preserve (S)-configuration.

  • Analytical Monitoring : Chiral SFC and <sup>1</sup>H NMR coupling constants ensure stereochemical fidelity .

Q & A

Q. What is the typical synthetic methodology for preparing [(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester?

The synthesis involves sequential steps: (1) activation of the carboxylic acid (e.g., using thionyl chloride to form an acid chloride), (2) coupling with a pyrrolidine derivative under basic conditions (e.g., triethylamine), and (3) Boc (tert-butoxycarbonyl) protection. Purification is typically achieved via silica gel chromatography . Enantioselective control is maintained using chiral starting materials or catalysts to preserve the (S)-configuration at both stereocenters .

Q. Which analytical techniques are critical for characterizing this compound?

Nuclear magnetic resonance (NMR, 1^1H and 13^{13}C), infrared spectroscopy (IR), and mass spectrometry (MS) are essential for confirming structure and purity. High-performance liquid chromatography (HPLC) with chiral columns ensures enantiomeric purity. For example, 1^1H NMR can verify tert-butyl group integration (typically 9H singlet at ~1.4 ppm) .

Q. What safety precautions are necessary when handling this compound?

Based on analogous compounds, hazards include acute toxicity (oral, dermal, inhalation) and skin/eye irritation. Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Emergency measures include rinsing with water for skin/eye contact and immediate medical attention for ingestion .

Q. What is the role of the tert-butyl carbamate (Boc) group in this compound?

The Boc group protects amines during synthesis, offering stability under acidic and basic conditions. It is selectively removed with trifluoroacetic acid (TFA) or HCl in dioxane, enabling further functionalization .

Q. How is this compound applied in medicinal chemistry research?

Similar pyrrolidine-tert-butyl carbamates serve as chiral intermediates in protease inhibitors or peptidomimetics. For example, Teneligliptin Intermediate-1 (CAS 401564-36-1) shares structural motifs for diabetes drug development .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis?

Chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) enforce stereochemistry. For example, (R)- or (S)-configured starting materials, as in , yield enantiomerically pure products. Chiral HPLC or polarimetry post-synthesis validates purity .

Q. What strategies optimize reaction yields in the acylation step?

Key factors include:

  • Temperature control : Reactions at 0–20°C minimize side reactions (e.g., racemization) .
  • Catalyst selection : DMAP accelerates acyl transfer, improving coupling efficiency .
  • Solvent choice : Dichloromethane (DCM) or THF balances reactivity and solubility .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?

Contradictions may arise from impurities, diastereomers, or residual solvents. Strategies include:

  • 2D NMR (COSY, HSQC) to assign ambiguous signals.
  • Recrystallization or preparative HPLC to isolate pure fractions.
  • X-ray crystallography for absolute stereochemical confirmation .

Q. What are common pitfalls in Boc deprotection, and how are they mitigated?

Incomplete deprotection or tert-butyl group cleavage can occur under harsh conditions. Optimize TFA concentration (20–50% in DCM) and reaction time (1–2 hrs). Monitor via TLC or LC-MS to confirm Boc removal without degrading the pyrrolidine core .

Q. How can low yields in the final coupling step be troubleshooted?

Potential causes include:

  • Incomplete activation : Ensure carboxylic acid is fully converted to acid chloride.
  • Moisture sensitivity : Use anhydrous solvents and inert atmosphere.
  • Steric hindrance : Switch to coupling agents like HATU for bulky substrates .

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